4-ethylphenyl (4-bromo-2-methylphenoxy)acetate
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Overview
Description
"4-ethylphenyl (4-bromo-2-methylphenoxy)acetate" is a complex organic molecule that belongs to the class of compounds known for their potential in various fields of chemistry and pharmacology. The structural complexity and functional groups present in this molecule suggest its significance in synthetic organic chemistry and potential applications in material science, pharmaceuticals, and chemical engineering.
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, starting from simple precursors. For example, Altowyan et al. (2022) described an efficient synthesis method for a precursor molecule for dual hypoglycemic agents, showcasing the typical approach to constructing complex molecules through consecutive reactions and crystal purification processes (Altowyan et al., 2022).
Scientific Research Applications
Radical Scavenging Activity
Research on new nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides demonstrated potent scavenging activity against DPPH radicals. These compounds, including derivatives of bromophenols, have shown potential applications in food and pharmaceutical fields as natural antioxidants due to their radical scavenging properties (Li et al., 2012).
Microbial Metabolism
The metabolism of 4-ethylphenol by Aspergillus fumigatus ATCC 28282 has been thoroughly studied. This fungus can use 4-ethylphenol as its sole carbon and energy source, transforming it through a series of enzymatic reactions into various compounds, illustrating the potential of microbial processes in transforming phenolic compounds for biotechnological applications (Jones et al., 1994).
Synthesis of Biologically Active Compounds
Efforts in synthesizing ethyl-2-(4-aminophenoxy)acetate as a precursor for dual hypoglycemic agents indicate the importance of phenolic and bromophenol derivatives in developing novel therapeutic agents. Such compounds are being explored for their potential in treating conditions like diabetes, showcasing the role of specific chemical syntheses in drug discovery (Altowyan et al., 2022).
Corrosion Inhibition
The study of chalcone derivatives, including (E)-ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, has demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research provides insight into the application of phenolic compounds in protecting metals from corrosion, highlighting their potential in industrial applications (Lgaz et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-ethylphenyl) 2-(4-bromo-2-methylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-3-13-4-7-15(8-5-13)21-17(19)11-20-16-9-6-14(18)10-12(16)2/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOUXMBBJVVSMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl (4-bromo-2-methylphenoxy)acetate |
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